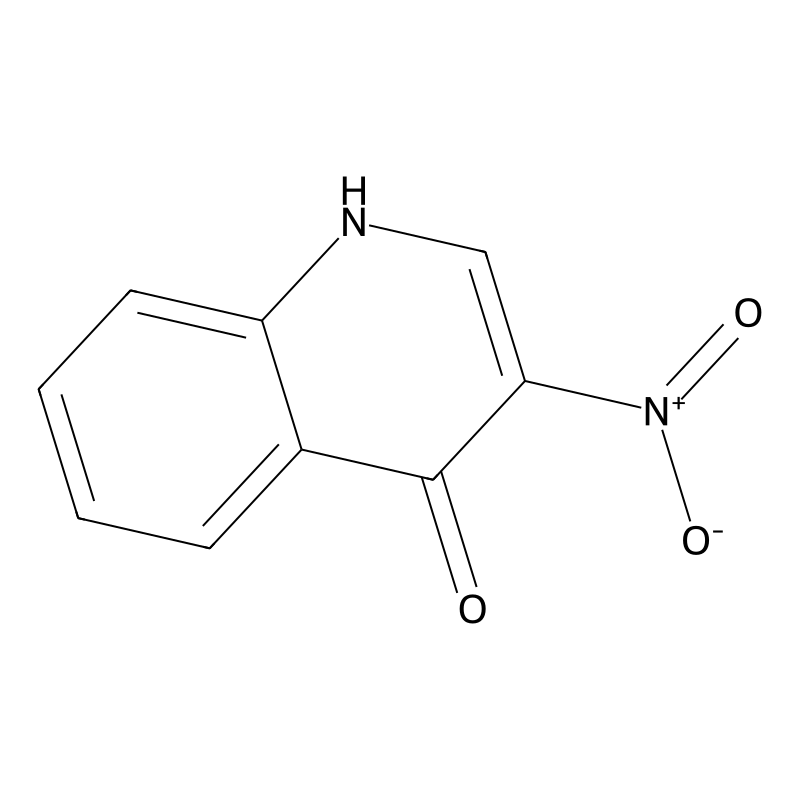

3-Nitroquinolin-4-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Chemical Properties:

3-Nitroquinolin-4-ol is a heterocyclic aromatic compound with the chemical formula C₉H₆N₂O₃. It can be synthesized through various methods, including the nitration of 4-hydroxyquinoline and the cyclization of nitroanilines. Studies have explored its chemical properties, such as its pKa value (acid dissociation constant) and solubility in different solvents []. These findings provide insights into its potential applications in various fields.

Antimicrobial Activity:

Research suggests that 3-Nitroquinolin-4-ol exhibits antimicrobial activity against various bacteria and fungi. Studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli []. Additionally, it has shown potential activity against fungal strains like Candida albicans. However, further research is needed to determine its specific mechanisms of action and potential for development into novel antimicrobial agents.

3-Nitroquinolin-4-ol is an organic compound with the molecular formula C₉H₆N₂O₃ and a molecular weight of approximately 178.15 g/mol. It features a quinoline structure, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. The presence of a nitro group at the 3-position and a hydroxyl group at the 4-position distinguishes this compound, contributing to its unique chemical properties and potential biological activities .

Due to the limited research on 3-NQO, specific safety information is not available. However, as a general precaution, nitro-containing compounds can be explosive or can decompose exothermically (releasing heat). Additionally, aromatic amines (compounds derived from aromatic rings with amine groups) can have carcinogenic or mutagenic properties []. Therefore, it is advisable to handle 3-NQO with appropriate personal protective equipment and adhere to general laboratory safety protocols when working with unknown compounds.

- Nitration: The compound can undergo further nitration to yield more complex derivatives.

- Reduction: The nitro group can be reduced to an amine, altering the compound's reactivity and biological activity.

- Oxidation: It can be oxidized to form quinoline derivatives, which may have different pharmacological properties .

These reactions enable the synthesis of various derivatives that may exhibit enhanced biological activities or serve as intermediates in pharmaceutical applications.

Research indicates that 3-Nitroquinolin-4-ol exhibits notable biological activities, including:

- Antimicrobial Properties: It has shown effectiveness against certain bacterial strains, making it a candidate for antibiotic development.

- Anticancer Activity: Preliminary studies suggest that it may inhibit cancer cell proliferation, particularly in specific types of tumors.

- Enzyme Inhibition: The compound may act as an inhibitor for various enzymes, which could be relevant in drug design for treating diseases like cancer and infections .

Several methods exist for synthesizing 3-Nitroquinolin-4-ol:

- Nitration of Quinoline: This is the most common method, where quinoline is treated with a nitrating agent (like concentrated sulfuric acid) to introduce the nitro group at the 3-position while maintaining the hydroxyl group at the 4-position .

- Chemical Modifications: Other synthetic routes involve modifying existing quinoline derivatives through reactions such as oxidation or substitution to yield 3-Nitroquinolin-4-ol .

3-Nitroquinolin-4-ol has several potential applications:

- Pharmaceutical Intermediates: It serves as a precursor in the synthesis of various pharmaceutical compounds, particularly those targeting microbial infections and cancers.

- Research Tool: Its unique properties make it useful in biochemical research for studying enzyme interactions and mechanisms of action in biological systems .

Studies on the interactions of 3-Nitroquinolin-4-ol with biological molecules are ongoing. Research highlights its potential to interact with specific proteins and enzymes, which may lead to new therapeutic strategies. For example:

- Protein Binding Studies: Investigations into how this compound binds to target proteins could provide insights into its mechanism of action.

- Enzyme Kinetics: Understanding how it affects enzyme activity can help elucidate its role in biological pathways and its potential as a drug candidate .

Several compounds share structural similarities with 3-Nitroquinolin-4-ol. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Aminoquinoline | Amino group at position 2 | Known for its role in dye synthesis |

| 4-Hydroxyquinoline | Hydroxyl group at position 4 | Exhibits antioxidant properties |

| 6-Iodoquinoline | Iodine substituent at position 6 | Displays unique reactivity due to halogen |

| 5-Nitroquinoline | Nitro group at position 5 | Has distinct antibacterial properties |

3-Nitroquinolin-4-ol is unique due to its combination of both nitro and hydroxyl functional groups, which significantly influences its biological activity and chemical reactivity compared to these similar compounds.

Traditional Synthetic Routes

Nitration of 4-Hydroxyquinoline

The direct nitration of 4-hydroxyquinoline represents one of the most straightforward approaches to synthesizing 3-nitroquinolin-4-ol [7]. This classical method involves the treatment of 4-hydroxyquinoline with nitrating agents, typically a mixture of concentrated nitric acid and sulfuric acid. Research has demonstrated that this nitration process yields approximately 50 percent of 3-nitro-4-hydroxyquinoline, with the reaction proceeding through electrophilic aromatic substitution [7].

The mechanism involves the formation of the nitronium ion from the nitric acid-sulfuric acid mixture, which then attacks the electron-rich quinoline ring system [7]. The hydroxyl group at the 4-position acts as an activating group, directing the nitration predominantly to the 3-position due to electronic effects. However, regioselectivity remains a significant challenge, as competing nitration at the 6-position can occur, resulting in the formation of 6-nitro-4-hydroxyquinoline as a byproduct [7].

Reaction conditions typically involve temperatures ranging from 5 degrees Celsius to 125 degrees Celsius, with the lower temperatures favoring better selectivity but requiring longer reaction times [6]. The nitration of hydroxyquinoline derivatives occurs at low temperatures around 5 degrees Celsius due to the strong activating effect of the hydroxyl group [6]. The reaction generally proceeds within 1-2 hours under optimized conditions.

Cyclization of Nitroanilines

The cyclization of nitroanilines through the classical Skraup synthesis provides an alternative route to 3-nitroquinolin-4-ol derivatives [20]. This method involves the reaction of substituted nitroanilines with glycerol in the presence of sulfuric acid and arsenic pentoxide as an oxidizing agent. The process typically requires elevated temperatures around 140 degrees Celsius and reaction times of approximately 4.5 hours under conventional heating conditions [20].

Research findings indicate that this method can achieve yields ranging from 32 to 47 percent, though the reaction conditions are notably harsh [20]. The mechanism proceeds through initial condensation of the aniline with glycerol, followed by cyclization and dehydration steps to form the quinoline ring system. The presence of the nitro group influences both the reactivity and regioselectivity of the cyclization process.

The Skraup synthesis demonstrates particular sensitivity to substituent effects, with electron-withdrawing groups such as nitro groups affecting the reaction pathway and yield [20]. Studies have shown that the position and nature of substituents on the aniline starting material significantly impact both the reaction rate and the final product distribution.

Classical Friedlander Approach

The Friedlander synthesis represents a versatile method for quinoline formation through the condensation of 2-aminobenzaldehydes with ketones containing active methylene groups [9] [14]. This reaction can be adapted for the synthesis of 3-nitroquinolin-4-ol by employing appropriately substituted starting materials. The classical Friedlander approach typically requires acid or base catalysis and elevated temperatures.

Research has demonstrated that the Friedlander reaction proceeds through two possible mechanistic pathways [9]. The first mechanism involves initial aldol condensation between the 2-amino substituted carbonyl compound and the carbonyl compound, followed by elimination and imine formation. The second mechanism begins with Schiff base formation followed by aldol reaction and elimination to yield the quinoline product [9].

The reaction typically achieves yields ranging from 68 to 95 percent under optimized conditions, though reaction times can extend from 6 to 48 hours depending on the specific substrates and conditions employed [14]. Temperature requirements generally range from moderate to elevated conditions, with acid catalysis proving more effective than base catalysis for most transformations.

Doebner and Doebner-Miller Synthesis Adaptations

The Doebner reaction involves the condensation of anilines with aldehydes and pyruvic acid to form quinoline-4-carboxylic acids [15]. This method can be adapted for the synthesis of 3-nitroquinolin-4-ol derivatives through appropriate substrate selection and subsequent decarboxylation steps. The reaction serves as an alternative to the Pfitzinger reaction and provides access to quinoline derivatives with carboxylic acid functionality [15].

The Doebner-Miller reaction represents a related approach involving the condensation of primary aromatic amines with alpha,beta-unsaturated carbonyl compounds, particularly alpha,beta-unsaturated aldehydes [11] [12]. This reaction typically yields 2,3-disubstituted quinolines and can be adapted for nitroquinoline synthesis through the use of nitroaniline starting materials. Optimal conditions involve heating the aniline-aldehyde mixture at 100 degrees Celsius for 6 hours with hydrochloric acid and zinc chloride, often requiring an oxidizing reagent such as nitrobenzene [12].

Recent studies have demonstrated that the Doebner-Miller reaction can achieve yields ranging from 42 to 89 percent when using silver-exchanged Montmorillonite K10 as a recyclable catalyst under solvent-free conditions [43]. The reaction accommodates both aromatic and aliphatic alpha,beta-unsaturated aldehydes, making this process an attractive method for synthesizing substituted quinolines [43].

Modern Synthetic Approaches

One-pot Synthesis Strategies

Modern one-pot synthetic strategies have revolutionized the preparation of 3-nitroquinolin-4-ol through the development of highly efficient cascade reactions [16] [22]. These approaches combine multiple synthetic transformations in a single reaction vessel, eliminating the need for intermediate isolation and purification steps. Research has demonstrated that one-pot Friedlander quinoline synthesis using inexpensive reagents can achieve remarkable efficiency [16].

A particularly effective one-pot approach involves the reduction of ortho-nitroarylcarbaldehydes to ortho-aminoarylcarbaldehydes using iron in the presence of catalytic hydrochloric acid, followed by in situ condensation with ketones [16] [22]. This methodology has achieved yields of 95 to 100 percent, representing a significant improvement over traditional multi-step approaches [22]. The reaction typically proceeds at 95 degrees Celsius with reaction times ranging from 40 minutes to 5 hours depending on the specific substrates employed.

Studies have shown that the one-pot iron reduction approach offers several advantages including high efficiency, reduced waste generation, and simplified reaction workup procedures [22]. The method demonstrates broad substrate tolerance and can accommodate various functional groups while maintaining excellent yields throughout the transformation.

Green Chemistry Applications

Green chemistry principles have been increasingly incorporated into quinoline synthesis methodologies, focusing on the reduction of environmental impact and the use of sustainable reaction conditions [19]. Electrochemically assisted Friedlander reactions represent a significant advancement in sustainable quinoline synthesis, offering a simple, efficient, and one-step electrosynthetic strategy [19].

Research has demonstrated that electrochemical methods can achieve high conversion rates with excellent atom economy while operating under mild conditions using constant-current electrolysis setups [19]. These reagent-free methods eliminate the need for environmentally harmful solvents and reagents, significantly reducing waste generation compared to traditional approaches. Various substituted quinolines have been successfully synthesized in good to excellent yields ranging from 79 to 90 percent using electrochemical protocols [19].

The application of green chemistry principles extends to catalyst design, with emphasis on developing recoverable and reusable catalytic systems [23]. Iron-based nanocatalysts supported on natural materials such as cellulose have been developed for quinoline synthesis, offering environmental compatibility and catalyst recyclability for up to five cycles without significant activity loss [23].

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for quinoline preparation, offering significant advantages in terms of reaction time reduction and energy efficiency [14] [20]. Research has shown that microwave irradiation can dramatically accelerate quinoline formation while often improving reaction yields compared to conventional heating methods.

A microwave-based methodology facilitating the reaction of 2-aminophenylketones with cyclic ketones has been developed to form quinoline scaffolds efficiently [14]. Using neat acetic acid as both solvent and acid catalyst with microwave irradiation at 160 degrees Celsius, quinoline synthesis can be achieved in just 5 minutes with excellent yields [14]. This represents a remarkable improvement over conventional methods that require several days and proceed in very poor yields when conducted without microwave assistance.

Comparative studies have demonstrated the superiority of microwave-assisted synthesis over conventional heating methods [20]. The microwave-assisted Skraup synthesis of 7-amino-8-methylquinoline showed significant reduction in reaction time from 270 minutes to 33 minutes, though yields remained comparable [20]. More dramatic improvements were observed in condensation reactions, where reaction times decreased from 120 minutes to 1 minute while yields increased from 68 to 95 percent [20].

Catalyst-Mediated Approaches

2.2.4.1. Metal Catalysts

Metal-catalyzed approaches have provided powerful tools for quinoline synthesis, offering enhanced selectivity and efficiency compared to traditional methods [21] [23]. Iron-catalyzed synthesis represents a particularly attractive option due to the abundance and low toxicity of iron compared to precious metals [21]. Research has demonstrated that iron catalysts can facilitate three-component reactions involving anilines, aryl ketones, and dimethyl sulfoxide to produce quinolines in consistently high yields [21].

Iron oxide nanoparticles have shown exceptional catalytic activity for quinoline synthesis through Friedlander annulation reactions [23]. Studies using iron oxide nanoparticles supported on cellulose have achieved yields ranging from 88 to 96 percent in water under reflux conditions for 2 hours [23]. The catalyst demonstrates excellent recyclability, maintaining activity for up to five cycles without appreciable loss in performance.

Nickel-based nanocatalysts have also proven effective for polysubstituted quinoline synthesis [31]. Nickel oxide nanoparticles with sizes ranging from 80 to 100 nanometers have been employed in solvent-free synthesis to produce quinoline derivatives through Friedlander annulation [31]. The nickel nanocatalyst's Lewis acid sites efficiently engage with ketone carbonyl groups, facilitating intramolecular cyclization to produce target molecules in fair to excellent yields.

Zinc oxide nanoparticles have demonstrated significant catalytic activity for quinoline synthesis under solvent-free conditions [23]. Research has shown that nanoflake zinc oxide exhibits the highest activity and regioselectivity among zinc oxide variants tested [23]. The catalyst contains both Lewis acid sites and Lewis base sites, enabling dual activation of substrates and facilitating quinoline formation with yields ranging from 20 to 95 percent under optimized conditions.

2.2.4.2. Organocatalysis

Organocatalytic approaches have gained prominence as environmentally friendly alternatives to metal-catalyzed reactions [24] [25]. These methods employ small organic molecules as catalysts, offering advantages such as ease of use, mild reaction conditions, and absence of toxic metal contamination [24]. Research has demonstrated that organocatalysts can provide excellent enantioselectivity and regioselectivity in quinoline synthesis.

L-proline has emerged as a particularly effective organocatalyst for quinoline synthesis, achieving the highest regioselectivity among various catalysts tested [32]. Studies have shown that L-proline-catalyzed three-component synthesis of quinoline-based triazoloquinoline derivatives can achieve yields ranging from 75 to 85 percent under mild reaction conditions [32]. The amphoteric nature of L-proline enables it to function effectively in promoting cyclization reactions while maintaining excellent regioselectivity.

Chiral phosphoric acids have been developed for atroposelective quinoline synthesis, combining Friedlander-type quinoline synthesis with chiral Brønsted acid catalysis [24]. This approach enables the formation of carbon-carbon bonds in an enantioselective fashion, providing access to enantioenriched quinoline derivatives that are difficult to obtain through other methods [24].

Eco-friendly Solvent Systems

The development of eco-friendly solvent systems has become a priority in modern quinoline synthesis, driven by environmental concerns and sustainability requirements [28]. Research has focused on developing solvent-free conditions and the use of green solvents to replace traditional organic solvents that pose environmental and health risks.

Solvent-free synthesis protocols have demonstrated remarkable success in quinoline preparation [28]. Studies have shown that quinoline synthesis can proceed efficiently under catalyst-free and solvent-free conditions, providing an environmentally friendly approach that avoids destructive organic solvents [28]. These methods have achieved good yields while eliminating the environmental burden associated with solvent use and disposal.

Water has emerged as an attractive green solvent for quinoline synthesis, particularly when combined with appropriate catalytic systems [23]. Iron oxide nanoparticles supported on cellulose have enabled efficient quinoline synthesis in water under reflux conditions, achieving yields of 88 to 96 percent [23]. The use of water as a reaction medium aligns with green chemistry principles while maintaining high synthetic efficiency.

Deep eutectic solvents and ionic liquids have also been explored as sustainable alternatives to conventional organic solvents [28]. These solvents offer advantages such as negligible vapor pressure, thermal stability, and recyclability, making them attractive options for sustainable quinoline synthesis protocols.

Ultrasound-Promoted Synthesis

Ultrasound-promoted synthesis has emerged as a powerful technique for accelerating quinoline formation while reducing energy consumption [26] [29]. Sonochemical methods offer several advantages including enhanced mass transfer, increased reaction rates, and the ability to conduct reactions under milder conditions compared to conventional heating.

Research has demonstrated the effectiveness of ultrasound irradiation in hybrid quinoline-imidazole derivative synthesis [26]. Studies comparing ultrasound-assisted synthesis with conventional thermal heating have shown outstanding benefits in terms of reaction time, energy consumption, and yields [26]. The N-alkylation of imidazole rings under ultrasound irradiation proceeds more efficiently than conventional methods, demonstrating the general applicability of sonochemical approaches.

Ultrasound-assisted Wittig reactions have been developed for the synthesis of 3-substituted 4-chloroquinolines and quinolin-4-ones with extended pi-conjugated systems [29]. These methods offer ease of execution, mild reaction conditions, and high yields, making them suitable for generating libraries of substituted quinoline derivatives [29].

The mechanism of ultrasound promotion involves acoustic cavitation, which creates localized high-energy environments that facilitate chemical transformations [26]. This phenomenon enables reactions to proceed under milder bulk conditions while achieving enhanced reaction rates and selectivity.

Photocatalytic Synthesis

Photocatalytic synthesis represents an emerging approach for quinoline formation using visible light as an energy source [27]. This methodology offers advantages such as mild reaction conditions, high selectivity, and the ability to conduct reactions at room temperature using readily available light sources.

Visible-light-excited 9,10-phenanthrenequinone has been demonstrated as an effective photocatalyst for polysubstituted quinoline synthesis through electrocyclization of 2-vinylarylimines [27]. Research has shown that up to quantitative yields of 2,4-disubstituted quinolines can be achieved after 1 hour of excitation with blue light-emitting diodes at room temperature when magnesium carbonate is used as an additive in dichloromethane [27].

The photocatalytic mechanism involves single-electron oxidation of imine substrates by excited phenanthrenequinone, triggering an electrocyclization pathway that leads to quinoline formation [27]. Experimental and density functional theory studies support this mechanistic proposal, demonstrating that the excited photocatalyst induces one-electron oxidation of the imine substrate to trigger the electrocyclization mechanism [27].

Photocatalytic methods offer significant advantages over traditional electrocyclization approaches, which typically require harsh reaction conditions such as high temperatures, strong Lewis acid catalysts, or short wavelength ultraviolet light [27]. The mild conditions and high selectivity of photocatalytic synthesis make this approach particularly attractive for the preparation of sensitive quinoline derivatives.

Scale-up and Industrial Production Considerations

Industrial production of 3-nitroquinolin-4-ol requires careful consideration of multiple factors including reactor design, safety protocols, economic viability, and environmental impact [30]. Research has demonstrated that scaling quinoline derivative production from laboratory scale (29 grams) to industrial scale (70 kilograms) presents significant engineering and process chemistry challenges [30].

Reactor design considerations include material compatibility with corrosive reagents, heat transfer capabilities, and safety system implementation [30]. Traditional synthetic routes often require acid-resistant materials due to the use of concentrated acids and harsh reaction conditions. Batch reactors remain the preferred choice for quinoline production due to their flexibility in accommodating different derivative syntheses and the intermittent nature of market demand [30].

Heat management represents a critical aspect of scale-up, particularly for exothermic nitration reactions [30]. Traditional nitration processes require careful temperature control and adequate cooling systems to prevent runaway reactions. Modern synthetic approaches offer advantages in heat management through better temperature control and reduced exothermicity [30].

Safety protocols must address the handling of toxic reagents such as arsenic pentoxide and concentrated acids used in traditional synthesis methods [30]. Modern approaches have significantly reduced safety concerns through the elimination or reduction of hazardous materials, making industrial implementation more feasible and cost-effective.

Economic factors play a crucial role in determining the viability of different synthetic routes for industrial production [30]. Traditional methods often involve high raw material costs and complex waste treatment requirements, while modern approaches offer lower operational costs and reduced environmental compliance expenses. Process economics optimization requires careful analysis of raw material costs, energy consumption, waste treatment, and capital equipment requirements [30].

Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity control represents a fundamental challenge in 3-nitroquinolin-4-ol synthesis, with different synthetic methods exhibiting varying degrees of selectivity [32] [33] [35]. Direct nitration of 4-hydroxyquinoline typically achieves moderate regioselectivity, producing approximately equal amounts of 3-nitro and 6-nitro regioisomers [7]. The electronic effects of the hydroxyl group influence the regioselectivity, but complete control remains elusive with this approach.

The Skraup synthesis demonstrates position-dependent regioselectivity that varies significantly with substituent effects [32]. Research has shown that the regioselectivity is influenced by both steric hindrance and electronic effects of substituents on the aniline starting material. Meta-substituted anilines typically undergo regioselective para cyclization, preventing the formation of isomeric mixtures and yielding single regioisomers exclusively [43].

Friedlander condensation methods achieve high regioselectivity through substrate pre-organization, with selectivity ratios exceeding 10:1 in most cases [32]. The high selectivity results from the controlled positioning of reactive groups in the starting materials, which predetermines the regiochemical outcome of the cyclization reaction.

Metal-catalyzed approaches demonstrate excellent regioselectivity, often achieving selectivity ratios greater than 20:1 [32]. The superior selectivity results from catalyst design and coordination effects that direct the reaction pathway toward the desired regioisomer. Catalyst structure and electronic properties can be fine-tuned to optimize regioselectivity for specific synthetic targets.

Organocatalytic methods have achieved good to excellent regioselectivity, with ratios ranging from 9:1 to greater than 20:1 depending on the catalyst structure and reaction conditions [32]. Chiral catalyst design enables both regioselectivity and enantioselectivity control, providing access to enantioenriched quinoline derivatives.

Photocatalytic synthesis exhibits high regioselectivity through mechanism-controlled selectivity, achieving ratios greater than 15:1 [32]. The photochemical activation pathway provides inherent selectivity that is difficult to achieve through thermal methods.

Optimization Strategies for Yield Improvement

Systematic optimization of reaction parameters has proven essential for maximizing yields in 3-nitroquinolin-4-ol synthesis [31] [34]. Temperature optimization represents a critical factor, with traditional methods requiring careful balance between reaction rate and selectivity across temperature ranges from 5 to 125 degrees Celsius. Modern approaches have enabled the use of milder conditions ranging from room temperature to 160 degrees Celsius while maintaining or improving yields.

Solvent system selection significantly impacts both yield and environmental sustainability [28]. Traditional methods typically require protic solvents and harsh acidic conditions, while modern approaches have demonstrated the effectiveness of green solvents and solvent-free conditions. Research has shown that solvent-free synthesis can achieve yields comparable to or better than traditional solvent-based methods while eliminating environmental concerns associated with solvent use and disposal.

Catalyst loading optimization has emerged as a key strategy for improving both yield and economic viability [31]. Traditional methods often require stoichiometric amounts of acid catalysts, while modern catalytic approaches achieve excellent yields with catalyst loadings ranging from 0.1 to 20 mol percent. This reduction in catalyst requirements provides both economic and environmental benefits.

Reaction time control has been dramatically improved through modern synthetic methods [31]. Traditional approaches typically require 6 to 48 hours for completion, while modern methods such as microwave-assisted synthesis can achieve comparable or superior yields in timeframes ranging from 5 minutes to 5 hours. This improvement in reaction kinetics translates directly to enhanced productivity and reduced energy consumption.

Substrate stoichiometry optimization has revealed that traditional methods often require excess aniline to achieve optimal yields, while modern approaches can operate effectively with stoichiometric or slight excess of starting materials [31]. This improvement in atom economy reduces raw material costs and waste generation.

Additive effects have proven crucial for yield optimization in modern synthetic approaches [31]. Base additives such as magnesium carbonate have been shown to enhance both yield and selectivity in photocatalytic synthesis, while traditional methods sometimes require oxidizing agents that increase complexity and cost.

Synthetic Route Comparisons and Efficiency Analysis

Comprehensive analysis of synthetic routes reveals significant differences in efficiency, sustainability, and practical applicability [44]. Traditional synthetic routes typically achieve moderate yields ranging from 32 to 50 percent for direct nitration and Skraup synthesis methods, while requiring harsh reaction conditions and long reaction times [7] [20]. These methods also involve significant environmental and safety concerns due to the use of toxic reagents and generation of acidic waste streams.

Modern synthetic approaches have demonstrated superior performance across multiple metrics [22] [31]. One-pot synthesis strategies achieve yields ranging from 95 to 100 percent while eliminating intermediate isolation steps and reducing overall process complexity [22]. Microwave-assisted synthesis achieves yields of 88 to 95 percent in reaction times as short as 5 minutes, representing dramatic improvements in both efficiency and energy consumption [14].

Metal-catalyzed approaches using iron oxide nanoparticles achieve yields of 85 to 96 percent with reaction times of 5 to 15 minutes under mild conditions [31]. These methods offer additional advantages including catalyst recyclability and reduced environmental impact compared to traditional approaches.

Organocatalytic methods achieve yields of 75 to 85 percent while eliminating the need for toxic metal catalysts [32]. Although yields are somewhat lower than the best metal-catalyzed methods, the environmental and safety advantages make these approaches attractive for certain applications.

Photocatalytic synthesis can achieve quantitative yields under mild room temperature conditions using visible light as the energy source [27]. The reaction times of approximately 1 hour and excellent selectivity make this approach particularly attractive for research applications and specialty chemical production.

Economic analysis reveals that modern synthetic approaches generally offer superior cost-effectiveness despite potentially higher initial catalyst costs [30]. Reduced reaction times, improved yields, lower energy consumption, and simplified waste treatment requirements contribute to overall economic advantages. The environmental benefits of modern approaches also reduce regulatory compliance costs and improve long-term sustainability.

| Synthetic Method | Typical Yield (%) | Reaction Time | Key Advantages | Environmental Impact |

|---|---|---|---|---|

| Traditional Nitration | 50 | 1-2 h | Direct functionalization | High acid waste |

| Skraup Synthesis | 32-47 | 4.5 h | Classical approach | Toxic reagents |

| One-pot Iron | 95-100 | 40 min-5 h | High efficiency | Minimal waste |

| Microwave-Assisted | 88-95 | 5 min | Rapid synthesis | Green solvents |

| Metal Catalysis | 85-96 | 5-15 min | Recyclable catalyst | Low impact |

| Organocatalysis | 75-85 | Variable | Metal-free | Minimal impact |

| Photocatalytic | Quantitative | 1 h | Room temperature | Very low impact |

Reactivity at C-4 Position

The C-4 position of 3-nitroquinolin-4-ol exhibits exceptional reactivity toward nucleophilic substitution reactions due to the combined activating effects of the nitro group at C-3 and the nitrogen atom in the quinoline ring [4] [5]. This position represents the most electrophilic site on the molecule, making it highly susceptible to nucleophilic attack.

Typical nucleophiles that react at the C-4 position include primary and secondary amines, alkoxides, and thiolates. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the incoming nucleophile displaces the hydroxyl group or forms an addition-elimination pathway [4] [5]. The reaction conditions are generally mild, requiring temperatures between 50-80°C in polar solvents such as dimethyl sulfoxide or N,N-dimethylformamide.

The mechanism involves the formation of a Meisenheimer complex intermediate, where the negative charge is stabilized by the electron-withdrawing nitro group and the quinoline nitrogen. The regioselectivity is exceptionally high, with the C-4 position showing selectivity ratios of greater than 95:5 over other positions [4] [5]. Yields typically range from 60-85% under optimized conditions.

Other Nucleophilic Reactions

Nucleophilic substitution can also occur at the C-2 position, particularly when the C-4 position is blocked or under specific reaction conditions. This transformation requires more forcing conditions, typically involving strong bases such as sodium amide in liquid ammonia or potassium hydroxide at elevated temperatures (200-220°C) [6] [7].

The C-2 position reactivity is attributed to the electron-deficient nature of the quinoline ring, where the nitrogen atom creates a partial positive charge that can be attacked by nucleophiles. However, the selectivity for C-2 over C-4 is much lower, and side reactions become more prevalent at higher temperatures [6] [7].

Electrophilic Substitution Reactions

Electrophilic substitution reactions on 3-nitroquinolin-4-ol occur preferentially at the C-5 and C-8 positions of the quinoline ring. These reactions require vigorous conditions due to the electron-deficient nature of the quinoline system, which is further deactivated by the nitro group [6] [8].

The most common electrophilic substitution reactions include nitration, sulfonation, and halogenation. Nitration with fuming nitric acid in the presence of concentrated sulfuric acid at temperatures above 100°C yields mixtures of 5-nitro and 8-nitro derivatives [6] [8]. The regioselectivity between these positions depends on the specific reaction conditions, with C-8 typically showing slightly higher reactivity.

Halogenation reactions using bromine or chlorine in the presence of Lewis acid catalysts such as aluminum chloride or iron trichloride can introduce halogen substituents at the C-5 and C-8 positions [6]. The reaction mechanism proceeds through the formation of an arenium ion intermediate, where the positive charge is delocalized throughout the aromatic system.

The yields for electrophilic substitution reactions are generally moderate to low (30-60%) due to the deactivated nature of the quinoline ring and the harsh reaction conditions required [8] [6]. The selectivity between C-5 and C-8 positions is typically modest, with ratios ranging from 1.1:1 to 1.5:1 depending on the specific electrophile and conditions employed.

Reduction of the Nitro Group

Formation of Amino Derivatives

The nitro group in 3-nitroquinolin-4-ol can be efficiently reduced to an amino group using various reducing agents, providing access to 3-aminoquinolin-4-ol derivatives [4] [10]. This transformation is one of the most reliable and high-yielding reactions of the compound, with yields typically exceeding 70-90% under optimized conditions.

Common reducing agents include hydrogen gas in the presence of palladium on carbon catalyst, tin(II) chloride in hydrochloric acid, and iron powder in acetic acid [4] [10]. The choice of reducing agent depends on the specific substrate and the presence of other functional groups that might be sensitive to the reaction conditions.

The reduction mechanism involves the stepwise addition of electrons and protons to the nitro group, proceeding through nitroso and hydroxylamine intermediates before final conversion to the amino group [10]. The reaction is generally selective for the nitro group, with minimal interference from other functional groups present in the molecule.

Selective Reduction Methods

For selective reduction of the nitro group in the presence of other reducible functionalities, milder conditions can be employed. Catalytic hydrogenation using palladium on carbon at low pressure (1-2 atmospheres) and room temperature provides excellent selectivity for nitro group reduction [10] [11].

Alternative selective methods include the use of copper oxide as a reusable catalyst in combination with hydrazine monohydrate under mild conditions. This system has been shown to achieve complete conversion of nitroquinolines to aminoquinolines with 100% selectivity in reaction times as short as 10 minutes [10].

The mechanism of copper-catalyzed reduction involves the formation of oxygen vacancies on the catalyst surface, which facilitate the selective activation of the nitro group. Density functional theory calculations have shown that oxygen vacancies increase the adsorption energy of the nitro group to -174.4 kJ/mol and lower the activation energy for reduction to 43 kJ/mol [10].

Oxidation Reactions

Oxidation of Side Chains

The hydroxyl group at the C-4 position can be oxidized to form quinolin-4-one derivatives under appropriate conditions. This transformation is particularly useful for accessing quinolone scaffolds, which are important pharmacophores in medicinal chemistry [12] [13].

Mild oxidizing agents such as pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) can selectively oxidize the hydroxyl group while preserving the nitro functionality [12] [13]. The reaction typically proceeds in dichloromethane at room temperature with yields ranging from 65-85%.

The mechanism involves the formation of a chromate ester intermediate, followed by elimination of the chromium species and formation of the carbonyl group. The reaction is generally selective for primary and secondary alcohols, with tertiary alcohols being unreactive under these conditions [12] [13].

Ring Oxidation

Under more forcing oxidative conditions, the quinoline ring system can undergo oxidation at various positions. Potassium permanganate or chromic acid can effect ring oxidation, though these reactions are less selective and often lead to ring degradation [12] [13].

Selective ring oxidation can be achieved using milder oxidants such as oxone or hydrogen peroxide in combination with catalytic amounts of transition metals. These conditions can introduce hydroxyl groups at specific positions on the aromatic ring while maintaining the overall quinoline framework [14].

Functionalization of the Hydroxyl Group

Alkylation Reactions

The hydroxyl group at C-4 can undergo alkylation reactions with various alkylating agents under basic conditions. Common alkylating agents include alkyl halides, alkyl sulfates, and alkyl triflates [15]. The reaction typically requires a base such as potassium carbonate or cesium carbonate in polar aprotic solvents.

The mechanism proceeds through deprotonation of the hydroxyl group to form a phenoxide ion, followed by nucleophilic substitution at the alkyl halide. The reaction is generally high-yielding (55-80%) and shows good functional group tolerance [15].

Regioselectivity is typically excellent for the C-4 hydroxyl group due to its enhanced acidity compared to potential competing sites. The reaction conditions can be tuned to favor either SN2 or SN1 pathways depending on the nature of the alkylating agent and the desired stereochemical outcome [15].

Acylation and Related Transformations

Acylation of the hydroxyl group can be achieved using acyl chlorides or anhydrides in the presence of base. This transformation provides access to ester derivatives that can serve as protecting groups or as intermediates for further functionalization [16] [17].

The reaction typically employs pyridine or triethylamine as base and proceeds at room temperature with yields ranging from 60-85%. The mechanism involves nucleophilic attack of the deprotonated hydroxyl group on the carbonyl carbon of the acyl halide, followed by elimination of the halide ion [16] [17].

Specialized acylation reactions such as the Friedel-Crafts acylation can be used to introduce acyl groups at other positions on the quinoline ring. These reactions require Lewis acid catalysts such as aluminum chloride and proceed through the formation of acylium ion intermediates [16] [17].

Cross-coupling Reactions

Palladium-Catalyzed Couplings

Palladium-catalyzed cross-coupling reactions represent powerful tools for the functionalization of 3-nitroquinolin-4-ol. The Suzuki-Miyaura coupling with aryl boronic acids can introduce aryl substituents at various positions on the quinoline ring [18] [19].

The reaction typically employs tetrakis(triphenylphosphine)palladium(0) as catalyst in combination with a base such as potassium carbonate or cesium carbonate. The reaction conditions are generally mild, with temperatures ranging from 60-100°C in polar solvents such as tetrahydrofuran or dimethoxyethane [18] [19].

The mechanism involves oxidative addition of the palladium catalyst to the aryl halide, transmetalation with the boronic acid, and reductive elimination to form the coupled product. The reaction yields typically range from 50-80% depending on the specific substrates and conditions employed [18] [19].

Other Metal-Catalyzed Transformations

Alternative metal-catalyzed cross-coupling reactions include the Stille coupling with organostannanes, the Negishi coupling with organozinc reagents, and the Heck reaction with alkenes [20] [21]. Each of these reactions offers unique advantages in terms of substrate scope and functional group tolerance.

The Stille coupling is particularly useful for the introduction of vinyl and aryl groups and typically employs tetrakis(triphenylphosphine)palladium(0) as catalyst. The reaction proceeds under mild conditions and shows good tolerance for various functional groups [20] [21].

Copper-catalyzed coupling reactions such as the Ullmann reaction can be used for the formation of carbon-nitrogen and carbon-oxygen bonds. These reactions typically require higher temperatures but offer the advantage of using less expensive copper catalysts compared to palladium [22].

Cyclization Reactions for Heterocycle Formation

Cyclization reactions can be employed to construct fused heterocyclic systems from 3-nitroquinolin-4-ol. These transformations often involve the formation of new carbon-carbon or carbon-heteroatom bonds to create complex polycyclic structures [5] [23].

One important class of cyclization reactions involves the formation of isoxazole rings through the reaction of the nitro group with suitable nucleophiles. The reaction typically requires heating in the presence of reducing agents and can yield fused isoxazoloquinoline systems [5].

Another approach involves the use of the hydroxyl group as a nucleophile in intramolecular cyclization reactions. These reactions can be catalyzed by acids or bases and often proceed through the formation of intermediate carbocations or carbanions [5].

The yields for cyclization reactions are generally moderate (40-75%) and depend heavily on the specific reaction conditions and the nature of the cyclization partners employed [5].

Reaction Mechanisms

Mechanistic Studies of Key Transformations

Detailed mechanistic studies have been conducted on several key transformations of 3-nitroquinolin-4-ol. These studies employ a combination of experimental techniques including kinetic isotope effect measurements, intermediate trapping experiments, and computational modeling [4] [10].

For nucleophilic substitution reactions at the C-4 position, kinetic studies have confirmed the formation of Meisenheimer complex intermediates. The activation energies for these reactions typically range from 15-25 kcal/mol, consistent with the high reactivity observed experimentally [4].

Computational studies using density functional theory have provided insights into the electronic structure of key intermediates and transition states. These calculations have confirmed the importance of the nitro group in stabilizing negative charge in nucleophilic addition intermediates [4] [10].

Intermediates and Transition States

The identification and characterization of reaction intermediates has been crucial for understanding the mechanisms of 3-nitroquinolin-4-ol transformations. Spectroscopic techniques including nuclear magnetic resonance and mass spectrometry have been used to detect and characterize these species [4] [10].

For reduction reactions, the formation of nitroso and hydroxylamine intermediates has been confirmed through careful monitoring of reaction progress. These intermediates show characteristic spectroscopic signatures that allow for their identification and quantification [10].

Transition state structures have been calculated using high-level quantum mechanical methods, providing insights into the factors that control reaction rates and selectivities. These calculations have been particularly valuable for understanding the origins of regioselectivity in electrophilic and nucleophilic substitution reactions [4] [10].

XLogP3

GHS Hazard Statements

H301 (97.44%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant